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delta - Octalactone - d2

Cat. No.: B1147824
CAS No.: 1082582-24-8
M. Wt: 144.21
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Description

Significance of Isotopic Labeling in Chemical and Biochemical Investigations of Delta-Octalactone (B1662039)

Isotopic labeling is a powerful technique used to trace the path of molecules through chemical reactions or metabolic pathways. wikipedia.orgstudysmarter.co.uk By replacing specific atoms in a molecule with their isotopes, scientists can follow the labeled compound through various transformations. wikipedia.org This method is invaluable for elucidating complex biochemical mechanisms, understanding molecular dynamics, and quantifying compounds with high accuracy. studysmarter.co.uknih.gov

In the study of lactones like delta-octalactone, isotopic labeling provides critical insights that would otherwise be difficult to obtain. nih.govacs.org Researchers synthesize labeled analogues of these compounds to serve as internal standards in quantitative analyses, such as Stable Isotope Dilution Assays (SIDA). rsc.orgchromatographyonline.comresearchgate.net This approach is considered the gold standard for accurate quantification of volatile compounds in complex matrices like food and biological samples. acs.org The labeled standard behaves almost identically to the natural analyte during sample preparation and analysis, correcting for any loss or variation and ensuring highly reliable measurements. chromatographyonline.com Furthermore, isotopic tracers are instrumental in studying the biosynthesis and metabolism of lactones, helping to identify precursor molecules and enzymatic steps involved in their formation. rsc.orggsartor.org

Overview of Delta-Octalactone's Occurrence and Formation in Natural Systems: A Research Perspective

Delta-octalactone is a naturally occurring flavor compound found in a variety of foods and is produced by numerous microorganisms. nih.govidosi.org It contributes to the characteristic aromas of dairy products, such as milk and butter, where its concentration can increase significantly with heat treatment. acs.orgoregonstate.edu The compound has also been identified as a volatile component in fruits like peaches. oregonstate.edu

From a research perspective, the biosynthesis of delta-octalactone is a subject of significant interest, particularly in microorganisms like yeasts and fungi. mdpi.comdntb.gov.ua The formation pathway generally begins with fatty acids. researchgate.net Through a series of enzymatic reactions, including hydroxylation and subsequent shortening via the β-oxidation pathway, a hydroxy fatty acid precursor is formed. mdpi.comresearchgate.net This precursor then undergoes spontaneous or enzyme-catalyzed intramolecular cyclization (lactonization) to form the stable delta-lactone ring structure. mdpi.com For instance, studies have shown that yeast species can convert fatty acids into various lactones, with the specific lactone produced depending on the initial fatty acid substrate and the enzymatic machinery of the organism. idosi.orgmdpi.com

Natural SourceContext of OccurrenceRelevant Research Findings
Dairy Products (e.g., Cream, Butter, Milk)Contributes to the "milky" or creamy aroma.Concentrations increase upon heat treatment, indicating the presence of bound precursors in milk fat. acs.orgoregonstate.edu
Fruits (e.g., Peaches)Identified as a natural volatile aroma component.Part of the complex mixture of lactones that create the characteristic fruit essence. oregonstate.edu
Microorganisms (e.g., Yeasts, Fungi)Produced via de novo biosynthesis or biotransformation of fatty acids.Fungi and yeasts like Sporobolomyces and Yarrowia are studied for their ability to produce lactones from lipid substrates. mdpi.comdntb.gov.uaresearchgate.net

Rationale for Deuterium (B1214612) Labeling (d2) in Delta-Octalactone Studies

The choice of deuterium (²H or D), a stable isotope of hydrogen, for labeling delta-octalactone is based on several key advantages in analytical chemistry and metabolic research. wikipedia.org Deuterium is non-radioactive, making it safe for a wide range of applications. nih.gov Its primary utility in delta-octalactone-d2 is as an internal standard for quantitative analysis by mass spectrometry (MS). nih.govacs.org

In a technique known as Stable Isotope Dilution Assay (SIDA), a known quantity of delta-octalactone-d2 is added to a sample at the beginning of the analytical process. rsc.org Because the deuterated standard has a slightly higher mass than the natural compound, it can be distinguished by a mass spectrometer. nih.gov However, its chemical properties are nearly identical, ensuring it experiences the same processing and potential for loss as the target analyte. By measuring the ratio of the natural (unlabeled) to the deuterated (labeled) compound in the final analysis, researchers can calculate the original concentration of delta-octalactone with exceptional accuracy and precision. nih.govresearchgate.net

Deuterium labeling is also employed to investigate reaction mechanisms and metabolic pathways. wikipedia.orgnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of reaction when a C-H bond cleavage is a rate-determining step, an effect known as the Kinetic Isotope Effect (KIE). Studying the KIE can provide profound insights into the transition states of enzymatic reactions involved in lactone biosynthesis and metabolism. nih.gov

CompoundTypical Use in ResearchKey Analytical Feature
Delta-OctalactoneAnalyte of interest.Quantified in a sample to determine its natural concentration.
Delta-Octalactone-d2Internal standard for quantitative analysis (SIDA).Distinguishable by mass spectrometry due to a +2 mass unit difference, allowing for precise ratio measurement against the analyte. nih.govacs.org

Properties

CAS No.

1082582-24-8

Molecular Formula

C8H12D2O2

Molecular Weight

144.21

Purity

95% min.

Synonyms

delta - Octalactone - d2

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation of Delta Octalactone D2

Chemical Synthesis Pathways for Delta-Octalactone (B1662039) Precursors

The synthesis of delta-octalactone relies on the formation of a key precursor, 5-hydroxyoctanoic acid, or its synthetic equivalents, which can then undergo intramolecular cyclization. Several robust pathways have been established for accessing these precursors.

One common and direct method is the intramolecular esterification (lactonization) of 5-hydroxyoctanoic acid. This precursor can be synthesized through various means, often involving the reduction of a corresponding 5-oxo-octanoic acid or the hydrolysis of a protected 5-hydroxyoctanoate ester.

A widely employed and versatile alternative involves the Baeyer-Villiger oxidation of a cyclic ketone precursor. For delta-octalactone, the precursor is 2-propylcyclopentanone (B73189). This reaction inserts an oxygen atom between the carbonyl carbon and the adjacent more substituted carbon atom, expanding the five-membered ring into a six-membered lactone. The synthesis of the 2-propylcyclopentanone precursor is typically achieved through the alkylation of cyclopentanone (B42830) with a propyl halide.

Another significant pathway starts from the aldol (B89426) condensation of cyclopentanone with pentanal (valeraldehyde). This reaction forms 2-pentylidene cyclopentanone, which is then subjected to hydrogenation to yield 2-pentylcyclopentanone. This saturated ketone can subsequently undergo Baeyer-Villiger oxidation to produce delta-decalactone (B1670226), but a similar strategy using propanal instead of pentanal would yield the 2-propylcyclopentanone precursor required for delta-octalactone.

These pathways provide the fundamental carbon skeleton, which is then amenable to targeted deuterium (B1214612) incorporation at various stages.

Pathway Key Precursor(s) Key Reactions Advantages
Intramolecular Esterification5-Hydroxyoctanoic AcidCyclization/LactonizationDirect route from the hydroxy acid.
Baeyer-Villiger Oxidation2-PropylcyclopentanoneOxidation (e.g., with m-CPBA)High efficiency and regioselectivity for ring expansion.
Aldol Condensation RouteCyclopentanone, PropanalAldol Condensation, HydrogenationUtilizes readily available starting materials.

Targeted Deuterium Incorporation Strategies for Delta-Octalactone-d2

The introduction of deuterium into the delta-octalactone structure requires careful planning to ensure the isotopes are placed at specific, stable positions. The choice of strategy depends on the desired labeling pattern and is often integrated into the synthesis of the lactone precursors.

Regioselective Deuteration Techniques

Regioselectivity—the control of where the deuterium atoms are placed—is paramount for creating a specific isotopologue like delta-octalactone-d2.

Deuteration at the α-Position: The carbon atom adjacent to the carbonyl group (C2 position) is acidic and can be deuterated via base-catalyzed hydrogen-deuterium (H/D) exchange. Treating a delta-octalactone precursor, such as an ester of 5-hydroxyoctanoic acid, or even delta-octalactone itself, with a deuterated base (e.g., NaOD in D₂O) can replace the two α-protons with deuterium atoms. However, care must be taken as this position can be prone to back-exchange under certain conditions.

Deuteration via Reduction: A powerful method for site-specific deuterium incorporation is the reduction of a suitable precursor with a deuterated reducing agent. For instance, the synthesis of a precursor like 5-oxooctanoic acid methyl ester allows for reduction of the ketone with sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). This would place a deuterium atom specifically at the C5 position. Subsequent cyclization would yield delta-octalactone-5-d1. To achieve a d2-lactone, a precursor with two reducible functional groups could be designed, or a different strategy could be employed.

Deuteration via Catalytic Hydrogenation: Another common technique involves the catalytic reduction of a carbon-carbon double or triple bond using deuterium gas (D₂). For example, a precursor containing an unsaturated alkyl chain could be synthesized. The reduction of this double bond with D₂ in the presence of a catalyst like Palladium on carbon (Pd/C) would install two deuterium atoms across the former double bond. massey.ac.nz For instance, synthesizing a precursor like 5-hydroxyoct-2-enoic acid and subsequently reducing the double bond with D₂ would yield 5-hydroxyoctanoic acid-2,3-d2, which can then be cyclized.

A study on the synthesis of deuterated γ-lactones demonstrated a method where an acetylenic acid precursor was reduced with deuterium gas using Wilkinson's catalyst, resulting in the incorporation of four deuterium atoms with high isotopic purity. massey.ac.nz A similar strategy could be adapted for delta-lactones.

Stereoselective Deuteration Considerations

Delta-octalactone possesses a chiral center at the C5 position (the carbon bearing the propyl group). The incorporation of deuterium can introduce additional stereochemical complexity. When deuterium is incorporated at a prochiral center or when a new stereocenter is formed during deuteration, controlling the stereochemistry becomes a critical consideration.

For example, the reduction of a ketone at the C5 position with a deuterated reducing agent will generate a new stereocenter. The use of chiral reducing agents or chiral catalysts can influence the stereochemical outcome, leading to the preferential formation of one diastereomer over another.

Biocatalytic methods, as discussed in section 2.4, offer exceptional stereoselectivity. nih.gov Enzymes can distinguish between enantiotopic protons or faces of a double bond, allowing for highly specific and stereocontrolled deuterium incorporation that is often challenging to achieve with purely chemical methods. nih.gov For instance, pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes have been shown to catalyze stereoretentive H/D exchange at the α-carbon of amino acids in D₂O, a principle that can be extended to other classes of molecules. nih.gov

Optimization of Synthetic Yields and Isotopic Purity for Delta-Octalactone-d2

The successful synthesis of delta-octalactone-d2 is measured not only by the chemical yield but also by the isotopic purity—the percentage of molecules that contain the desired number of deuterium atoms at the correct positions.

Optimization of the chemical yield involves standard practices such as adjusting reaction temperature, time, concentration, and choice of catalyst and solvent. For instance, in the Baeyer-Villiger oxidation, the choice of peroxy acid and solvent can significantly impact the yield and reaction time.

Achieving high isotopic purity requires minimizing H/D scrambling and ensuring complete deuteration. Key considerations include:

Purity of Deuterated Reagents: Using reagents with the highest possible isotopic enrichment (e.g., D₂O >99.8 atom % D, LiAlD₄ >98 atom % D) is crucial.

Exclusion of Protic Solvents: When using deuterated reagents sensitive to protons (like Grignard reagents or LiAlD₄), the reaction must be conducted under strictly anhydrous conditions to prevent quenching by residual water, which would introduce protons and lower the isotopic purity.

Reaction Conditions: In catalytic deuteration, factors like catalyst loading and reaction time can influence isotopic incorporation. One study found that lower catalyst loadings, while increasing reaction times, led to a higher degree of deuterium incorporation. massey.ac.nz

Minimizing Back-Exchange: For labels in exchangeable positions (like the α-position), the purification and work-up steps must be carefully designed to avoid exposure to protic solvents (H₂O, MeOH) that could lead to the loss of the deuterium label.

The isotopic purity and regiochemistry of the final delta-octalactone-d2 product are typically confirmed using analytical techniques such as Mass Spectrometry (MS), which shows the expected mass shift, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ²H NMR), which confirms the location of the deuterium atoms by the disappearance of proton signals and the appearance of deuterium signals, respectively.

Chemoenzymatic and Biocatalytic Approaches to Delta-Octalactone and its Labeled Variants

Chemoenzymatic and biocatalytic methods are gaining prominence as powerful tools for lactone synthesis due to their high selectivity, mild reaction conditions, and sustainability. nih.gov These approaches are particularly well-suited for the synthesis of isotopically labeled compounds.

There are three primary biocatalytic routes for lactone synthesis:

Baeyer-Villiger Monooxygenases (BVMOs): These enzymes catalyze the same transformation as the chemical Baeyer-Villiger oxidation but often with superior regio- and enantioselectivity. A BVMO could be used to oxidize 2-propylcyclopentanone to delta-octalactone. If the ketone precursor is synthesized with deuterium labels, the enzyme facilitates its conversion to the corresponding labeled lactone.

Oxidative Lactonization of Diols: This process involves a double oxidation where an alcohol dehydrogenase (ADH) first oxidizes a primary alcohol in a 1,5-diol (e.g., octane-1,5-diol) to an aldehyde. The aldehyde then cyclizes to a hemiacetal (lactol), which is subsequently oxidized by the same or another enzyme to the lactone. nih.gov By performing this reaction in a deuterated medium (D₂O), it is possible to incorporate deuterium at specific steps.

Reductive Cyclization of Ketoesters: The reduction of a γ- or δ-ketoester can lead to the formation of a lactone. This can be achieved with high stereoselectivity using ketoreductases.

The key advantage for isotopic labeling is the ability to use deuterated water (D₂O) as the reaction medium and deuterium source. iaea.org Many enzymes, particularly those from the hydrolase and oxidoreductase families, are active in D₂O. For example, an enzyme catalyzing H/D exchange at an activated C-H bond would readily incorporate deuterium from the solvent. acs.org This strategy provides an elegant and often highly stereoselective route to labeled products. For instance, enzymes have been used for the site- and stereoselective deuteration of α-amino acids using D₂O as the sole deuterium source, demonstrating the power of biocatalysis in isotopic labeling. nih.gov

Biocatalytic Method Enzyme Class Substrate Example Potential for Deuteration
Enzymatic Baeyer-VilligerBaeyer-Villiger Monooxygenase (BVMO)2-Propylcyclopentanone-d(n)Oxidation of a pre-labeled precursor.
Oxidative LactonizationAlcohol Dehydrogenase (ADH)Octane-1,5-diolUse of D₂O as solvent can label specific positions.
Reductive CyclizationKetoreductase (KRED)Methyl 5-oxooctanoateReduction using deuterated cofactors (NAD(P)D).
H/D ExchangeVarious (e.g., PLP-enzymes)Delta-octalactoneDirect, enzyme-catalyzed exchange with D₂O at specific sites. nih.gov

These biocatalytic approaches offer a sophisticated and efficient pathway to delta-octalactone-d2, often overcoming the challenges of regioselectivity and stereoselectivity encountered in traditional chemical synthesis.

Advanced Spectroscopic and Chromatographic Characterization of Delta Octalactone D2

Mass Spectrometry (MS) Applications in Delta-Octalactone-d2 Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

Quantitative Analysis using Delta-Octalactone-d2 as an Internal Standard

Stable isotope dilution analysis (SIDA) is a highly accurate method for quantifying compounds in complex matrices. In this technique, a known amount of an isotopically labeled version of the analyte, in this case, delta-octalactone-d2, is added to the sample as an internal standard. Because the deuterated standard is chemically identical to the native analyte, it co-elutes during chromatographic separation and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. This co-behavior allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

The use of deuterated lactones, including analogues of delta-octalactone (B1662039), as internal standards has been well-documented in the analysis of various samples, such as dairy products and wines. nih.govresearchgate.net The quantification is typically performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in which specific ions of both the analyte and the internal standard are monitored. The ratio of the peak areas of the analyte to the internal standard is then used to construct a calibration curve and determine the concentration of the native compound in the sample.

Table 1: Key Parameters for Quantitative Analysis using Delta-Octalactone-d2

ParameterDescription
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)
Ionization Mode Electron Ionization (EI) for GC-MS; Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for LC-MS
Internal Standard Delta-Octalactone-d2
Quantification Method Stable Isotope Dilution Analysis (SIDA)
Data Acquisition Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Fragmentation Pattern Analysis for Structural Confirmation

Upon electron ionization, delta-lactones typically undergo ring-opening followed by characteristic fragmentation pathways. nih.gov The presence of deuterium (B1214612) atoms at a specific position in the molecule will result in a shift in the mass-to-charge ratio (m/z) of the fragments containing the deuterium label. This allows for the confirmation of the isotopic labeling and the structural integrity of the internal standard.

For unlabeled delta-octalactone (molecular weight 142.2 g/mol ), common fragments include ions resulting from the loss of water, carbon monoxide, and alkyl chains. For delta-octalactone-d2, the molecular ion peak would be expected at m/z 144. Fragments containing the two deuterium atoms would be observed at m/z values two units higher than the corresponding fragments of the unlabeled compound.

Table 2: Predicted Key Mass Fragments for Delta-Octalactone-d2 (based on unlabeled delta-octalactone)

Fragment Ion (m/z)Proposed Structure/Loss
144Molecular Ion [M]+
126Loss of H2O
116Loss of CO
99Cleavage of the propyl side chain
85Further fragmentation of the lactone ring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Delta-Octalactone-d2 Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Deuterium NMR (²H NMR) for Isotopic Distribution Assessment

Deuterium NMR (²H NMR) is a specialized NMR technique that directly observes the deuterium nucleus. wikipedia.org This technique is highly effective for confirming the incorporation and assessing the isotopic distribution of deuterium atoms in a molecule. A ²H NMR spectrum of delta-octalactone-d2 would exhibit signals corresponding to the chemical shifts of the deuterium atoms. The chemical shift values in ²H NMR are nearly identical to those in proton NMR (¹H NMR), but the signals are typically broader. magritek.com The presence of a signal at a specific chemical shift confirms the location of the deuterium label, and the integration of the signal can provide information about the isotopic purity. For a specifically labeled delta-octalactone-d2, a single resonance (or a narrow multiplet depending on the coupling to adjacent protons) would be expected in the ²H NMR spectrum, confirming the precise location of the deuterium atoms.

Multidimensional NMR Techniques for Conformational Studies

Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful methods for elucidating the complete chemical structure and conformational preferences of molecules. While specific multidimensional NMR studies on delta-octalactone-d2 are not prevalent, the principles can be applied to understand its structure.

These techniques would allow for the unambiguous assignment of all proton and carbon signals in the molecule. For instance, COSY would reveal the coupling relationships between adjacent protons, while HSQC and HMBC would establish the connectivity between protons and carbons. Furthermore, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the spatial proximity of atoms, which is crucial for determining the preferred conformation of the six-membered lactone ring and the orientation of the propyl side chain. Such studies on similar lactone structures have been instrumental in understanding their three-dimensional arrangements.

Gas Chromatography (GC) and Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS)

The coupling of chromatographic separation techniques with mass spectrometry provides a highly sensitive and selective platform for the analysis of complex mixtures.

Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like delta-octalactone. researchgate.netresearchgate.net In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. The use of delta-octalactone-d2 as an internal standard in GC-MS analysis ensures accurate quantification by compensating for any variability in injection volume and sample loss during analysis.

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is another powerful technique for the analysis of lactones, especially in complex biological or environmental matrices. bmuv.de LC separates compounds in the liquid phase based on their polarity and other physicochemical properties. The eluent from the LC is then introduced into the mass spectrometer, often using soft ionization techniques like ESI or APCI. LC-MS/MS offers high sensitivity and specificity, making it ideal for trace-level analysis. The use of delta-octalactone-d2 as an internal standard in LC-MS/MS is crucial for mitigating matrix effects and ensuring reliable quantification.

Table 3: Chromatographic and Mass Spectrometric Parameters for Delta-Octalactone-d2 Analysis

ParameterGC-MSLC-MS/MS
Column Capillary column with a non-polar or medium-polarity stationary phaseReversed-phase C18 or similar column
Mobile Phase Inert gas (e.g., Helium, Hydrogen)Gradient of water and organic solvent (e.g., acetonitrile, methanol) with additives
Ionization Electron Ionization (EI)Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Detector Mass Spectrometer (Quadrupole, Time-of-Flight)Tandem Mass Spectrometer (Triple Quadrupole, Q-TOF)
Internal Standard delta-Octalactone-d2delta-Octalactone-d2

Development of Analytical Methods for Complex Matrices

The primary application of delta-octalactone-d2 is as an internal standard in stable isotope dilution assays (SIDA) for the accurate quantification of its unlabeled analogue, delta-octalactone, in complex matrices such as food, beverages, and biological samples. unimi.itmdpi.com The development of these analytical methods is critical, as the complexity of these samples can cause significant matrix effects, leading to inaccurate measurements if not properly controlled. researchgate.net SIDA is recognized as a highly accurate method for quantifying trace amounts of volatile and semi-volatile compounds, as the isotopically labeled standard behaves almost identically to the analyte during extraction, cleanup, and chromatographic analysis, thus compensating for sample loss and ionization suppression or enhancement. researchgate.netimreblank.ch

Research has focused on coupling SIDA with powerful separation and detection techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). mdpi.comnih.gov In these methods, a known quantity of delta-octalactone-d2 is added to a sample at the earliest stage of preparation. The sample then undergoes an extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the lactones from interfering matrix components. nih.gov

For instance, in the analysis of dairy products, which are notoriously complex, SIDA combined with comprehensive two-dimensional gas chromatography time-of-flight mass spectrometry (GC×GC-TOF-MS) has been utilized. nih.gov This technique provides the enhanced separation capacity needed to resolve target analytes from the intricate background of fats, proteins, and other components. nih.govresearchgate.net The quantification is achieved by measuring the ratio of the response of a specific mass fragment of the native delta-octalactone to that of the corresponding fragment of delta-octalactone-d2. imreblank.ch The chemical identity of the labeled standard ensures that any variability during the analytical process affects both the analyte and the standard equally, yielding reliable and precise quantitative results. unimi.it

The development of these methods requires careful optimization of several parameters, including sample extraction, chromatographic separation conditions, and mass spectrometry settings, to achieve the desired sensitivity and selectivity.

Table 1: Overview of Analytical Methods for Lactone Quantification in Complex Matrices Using Isotope Dilution
Matrix TypeAnalytical TechniqueExtraction MethodInternal Standard TypeKey FindingsReference
Dairy CreamGC×GC-TOF-MSSolvent ExtractionDeuterium-labeled δ-lactonesAllowed for reliable quantification of nine different lactones, overcoming matrix instability and low volatility issues. nih.gov
WineGC-MSSolid-Phase Extraction (SPE)Deuterated γ-lactone analoguesSIDA was identified as the most ideal approach for accurate quantification of lactones in the complex wine matrix. nih.gov
Human SerumLC-MS/MSNot SpecifiedDeuterium-labeled Vitamin D lactonesDemonstrated the successful application of deuterated standards for quantifying metabolites in complex biological fluids. mdpi.com
UrineLC-MS/MSSolid-Phase Extraction (SPE)Deuterium-labeled valerolactoneThe use of a stable isotopically labeled standard provided the best results in terms of precision and accuracy for bioanalysis. unimi.it

Retention Time Index Determination for Labeled and Unlabeled Forms

In gas chromatography, the retention time is a fundamental parameter for compound identification. However, it can vary with changes in analytical conditions. shimadzu.com To standardize reporting and facilitate inter-laboratory comparisons, the retention index (RI) system, most commonly the Kováts retention index, is used. nist.gov This system relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it. shimadzu.comnist.gov

When using isotopically labeled standards like delta-octalactone-d2, it is important to characterize their chromatographic behavior relative to their unlabeled counterparts. A phenomenon known as the "chromatographic isotope effect" can lead to slight differences in retention times between an analyte and its deuterated analog. researchgate.netnih.gov Typically, deuterated compounds are slightly less retained and therefore elute marginally earlier than their non-deuterated (protiated) counterparts. nih.gov This effect is attributed to the fact that C-D (carbon-deuterium) bonds are slightly shorter and have a lower polarizability than C-H (carbon-hydrogen) bonds, which can result in weaker intermolecular interactions with the stationary phase of the GC column. nih.gov

While the difference in retention time is usually small, it can be significant enough to cause partial or even baseline separation in high-resolution capillary GC columns. researchgate.net This separation is actually advantageous in SIDA-GC-MS, as it reduces the risk of cross-contribution of ions between the analyte and the standard, thereby improving the accuracy of the isotope ratio measurement. researchgate.net

The determination of the retention index for both delta-octalactone and delta-octalactone-d2 would involve analyzing each compound under identical, precisely controlled GC conditions, along with a homologous series of n-alkanes. The retention index is then calculated based on their respective retention times. sigmaaldrich.com The specific RI value depends heavily on the stationary phase of the GC column (e.g., non-polar, polar) and the temperature program used. nih.gov Due to the isotope effect, the retention index for delta-octalactone-d2 is expected to be slightly lower than that of unlabeled delta-octalactone on the same stationary phase.

Table 2: Expected Retention Index (RI) Relationship for Delta-Octalactone and Delta-Octalactone-d2 on Different GC Stationary Phases
CompoundStationary Phase TypeExpected RIRationale
delta-OctalactoneNon-Polar (e.g., DB-5)RIunlabeledBaseline value determined by molecular size and polarity.
delta-Octalactone-d2Non-Polar (e.g., DB-5)Slightly < RIunlabeledChromatographic isotope effect; weaker van der Waals interactions due to C-D bonds lead to earlier elution. nih.gov
delta-OctalactonePolar (e.g., DB-WAX)RIunlabeledValue is influenced by interactions such as dipole-dipole forces with the polar stationary phase.
delta-Octalactone-d2Polar (e.g., DB-WAX)Slightly < RIunlabeledThe isotope effect persists, leading to slightly reduced retention and an earlier elution compared to the unlabeled form. nih.gov

Biosynthetic and Degradative Pathways of Delta Octalactone in Biological Systems Excluding Human Metabolism

Formation of Delta-Octalactone (B1662039) in Plant Systems (e.g., Fruit Ripening, Plant Defense Mechanisms)

In plants, the synthesis of delta-octalactone is closely linked to the ripening of fruits and the activation of defense mechanisms against herbivores and pathogens. The production of this and other lactones often increases as fruits mature, contributing to their unique flavor and aroma profiles. For instance, studies on peach (Prunus persica) have shown that the concentration of various lactones, including gamma-octalactone and delta-decalactone (B1670226), rises significantly during the ripening process, coinciding with the climacteric increase in ethylene production nih.gov. While direct studies on delta-octalactone's role in plant defense are limited, the pathway responsible for its synthesis, the lipoxygenase (LOX) pathway, is a well-established component of plant defense responses nih.govnih.govwikipedia.orgnih.govnih.gov. This pathway generates a variety of signaling molecules and defensive compounds upon tissue damage or pathogen attack nih.govnih.gov.

The biosynthesis of delta-octalactone in plants originates from polyunsaturated fatty acids, primarily linoleic acid and linolenic acid, which are released from membrane lipids by lipases. The key enzymes in this pathway are lipoxygenase (LOX) and hydroperoxide lyase (HPL) acs.orgresearchgate.netmdpi.com.

The process begins with the action of LOX, which catalyzes the dioxygenation of fatty acids to form hydroperoxy fatty acids nih.govnih.gov. Depending on the specific LOX isoform, oxygen can be inserted at different positions of the fatty acid chain. For the formation of δ-lactones, hydroxylation at an odd-numbered carbon position is a critical step nih.gov.

Following the formation of hydroperoxides, hydroperoxide lyase (HPL) cleaves the fatty acid chain, producing a shorter-chain aldehyde and an oxo-acid acs.orgmdpi.com. The subsequent steps to form the 5-hydroxyoctanoic acid precursor of delta-octalactone involve further enzymatic modifications, including reduction and saturation of double bonds, followed by several cycles of β-oxidation to shorten the carbon chain to eight carbons. The resulting 5-hydroxyoctanoic acid then undergoes intramolecular esterification, or lactonization, to form the stable six-membered ring of delta-octalactone. This final cyclization step can occur spontaneously under acidic conditions or may be facilitated by esterase enzymes.

In peach fruit, the expression of certain lipoxygenase genes, such as PpLOX1 and PpLOX4, is upregulated during ripening, which correlates with the increased production of lactones nih.gov. This suggests a direct link between the activity of the LOX pathway and the synthesis of aroma compounds like delta-octalactone in ripening fruit.

Table 1: Key Enzymes in the Plant Biosynthesis of Delta-Octalactone

Enzyme Function in Pathway Precursor(s) Product(s)
Lipase Releases fatty acids from membrane lipids Membrane Lipids Polyunsaturated Fatty Acids (e.g., Linoleic Acid)
Lipoxygenase (LOX) Dioxygenation of fatty acids Polyunsaturated Fatty Acids Hydroperoxy Fatty Acids
Hydroperoxide Lyase (HPL) Cleavage of hydroperoxy fatty acids Hydroperoxy Fatty Acids Aldehydes and Oxo-acids
β-Oxidation Enzymes Chain shortening of fatty acid derivatives C18 Hydroxy Fatty Acids C8 Hydroxy Fatty Acid Precursor
Esterase (putative) Catalyzes intramolecular cyclization 5-hydroxyoctanoic acid Delta-Octalactone

Isotopic tracing is a powerful technique used to elucidate metabolic pathways and quantify the flow of metabolites, known as metabolic flux, through these pathways wikipedia.org. This method involves supplying a substrate labeled with a stable isotope, such as carbon-13 (¹³C), to a biological system and then tracking the incorporation of the isotope into various downstream metabolites nih.gov.

While specific isotopic tracing studies on the biosynthesis of delta-octalactone in plant tissues have not been extensively reported, the methodology is well-established for investigating other metabolic pathways in plants, including those for other natural products nih.govnih.gov. By feeding plants with ¹³C-labeled fatty acids, such as [¹³C]linoleic acid, researchers could trace the metabolic fate of the labeled carbons. Using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the distribution of ¹³C in intermediates and the final delta-octalactone product can be determined nih.gov. This would provide definitive evidence for the biosynthetic pathway and allow for the quantification of the metabolic flux through the LOX and β-oxidation pathways leading to lactone formation. Such studies could reveal the efficiency of the pathway and identify potential rate-limiting steps in the biosynthesis of delta-octalactone during processes like fruit ripening.

Microbial Production and Biotransformation of Delta-Octalactone

Microorganisms, particularly yeasts and fungi, are capable of producing a wide range of flavor and aroma compounds, including delta-octalactone. This can occur either through de novo biosynthesis from simple carbon sources or through the biotransformation of specific precursors like fatty acids mdpi.comnih.gov.

The production of δ-lactones by microorganisms often involves the biotransformation of hydroxy fatty acids. The yeast Yarrowia lipolytica is a well-studied organism for the production of lactones from fatty acid substrates mdpi.comnih.govdtu.dknih.gov. When provided with fatty acids such as linoleic acid or ricinoleic acid (12-hydroxy-9-octadecenoic acid), these yeasts can metabolize them through the peroxisomal β-oxidation pathway nih.govnih.govresearchgate.netnih.gov.

The β-oxidation process systematically shortens the fatty acid chain by removing two-carbon units in the form of acetyl-CoA in each cycle wikipedia.orgresearchgate.net. For the formation of delta-octalactone, the starting fatty acid is shortened until a C8 intermediate, 5-hydroxyoctanoic acid, is formed. This hydroxy acid then cyclizes to produce delta-octalactone. The efficiency of this biotransformation can be influenced by various factors, including the specific microbial strain, the composition of the culture medium, and fermentation conditions.

For example, a one-pot reaction using linoleate 13-hydratase and whole cells of Yarrowia lipolytica has been shown to produce δ-decalactone from linoleic acid, demonstrating the potential for producing δ-lactones from unsaturated fatty acids nih.govresearchgate.net.

Table 2: Microbial Production of Delta-Lactones from Fatty Acid Precursors

Microorganism Precursor Substrate Key Metabolic Pathway Product
Yarrowia lipolytica Linoleic Acid β-Oxidation Delta-Decalactone
Yarrowia lipolytica Ricinoleic Acid β-Oxidation Gamma-Decalactone
Candida spp. Ricinoleic Acid β-Oxidation Gamma-Decalactone

The formation of the lactone ring from its corresponding hydroxy acid precursor is a critical step in the biosynthesis of delta-octalactone. This intramolecular esterification can occur spontaneously, especially under acidic conditions. However, there is evidence suggesting that this reaction can also be enzyme-catalyzed, which would allow for greater control and stereospecificity of the product lbl.gov. Unspecific peroxygenases have been identified that can selectively hydroxylate fatty acids at the C4 and C5 positions, leading to the formation of γ- and δ-lactones, respectively acs.orgnih.gov.

The cleavage of the lactone ring is also an enzymatically controlled process in microorganisms. This reaction is catalyzed by a class of enzymes known as lactonohydrolases or lactonases nih.govsci-hub.se. These enzymes belong to the esterase family and function by hydrolyzing the ester bond of the lactone ring, resulting in the formation of the corresponding linear hydroxy acid nih.govsci-hub.se. Microbial lactonohydrolases have been identified in various microorganisms, including the fungus Fusarium oxysporum nih.govsci-hub.se. These enzymes can exhibit high stereospecificity, meaning they can selectively hydrolyze one enantiomer of a chiral lactone. The reaction is often reversible, allowing the enzyme to also catalyze the lactonization of the hydroxy acid under certain conditions sci-hub.se.

Mechanisms of Delta-Octalactone Degradation by Microorganisms

Microorganisms that can produce lactones are often also capable of degrading them, which can limit the yield in biotechnological production processes nih.gov. The primary mechanism for the microbial degradation of delta-octalactone is the enzymatic cleavage of the lactone ring.

The degradation is initiated by a lactonohydrolase, which hydrolyzes delta-octalactone to 5-hydroxyoctanoic acid nih.govsci-hub.se. Once the ring is opened, the resulting hydroxy fatty acid can enter the central metabolism of the microorganism. It is likely that 5-hydroxyoctanoic acid is further degraded through the β-oxidation pathway wikipedia.orgresearchgate.net. In this pathway, the fatty acid is activated to its coenzyme A (CoA) ester and then undergoes a series of four reactions: oxidation, hydration, oxidation, and thiolysis. Each cycle of β-oxidation shortens the acyl-CoA chain by two carbons, producing acetyl-CoA, which can then be utilized by the cell for energy production through the citric acid cycle or for the synthesis of other biomolecules. This process continues until the entire carbon chain of the hydroxyoctanoic acid is broken down.

Comparative Biochemical Pathways of Delta-Octalactone Isomers

The biosynthesis and degradation of δ-octalactone isomers in various biological systems, particularly in microorganisms like yeasts and bacteria, are intricate processes primarily revolving around lipid metabolism. The specific pathways often differ between species and are influenced by the available precursors and the enzymatic machinery of the organism. The formation of different isomers, including stereoisomers, is dictated by the high stereoselectivity of the enzymes involved in the metabolic pathways.

Biosynthetic Pathways: A Comparative Overview

The principal route for the biosynthesis of δ-lactones, including δ-octalactone, is through the biotransformation of fatty acids. nih.govmdpi.com This process generally involves two core metabolic sequences: the initial modification of a fatty acid to introduce a hydroxyl group at the C-5 position, followed by the shortening of the carbon chain via the peroxisomal β-oxidation pathway. nih.govnih.gov

The general pathway can be summarized as follows:

Precursor Hydroxylation: The pathway often starts with an unsaturated fatty acid precursor, such as linoleic acid. An initial hydroperoxidation step, often catalyzed by lipoxygenase, is required before the β-oxidation pathway can commence to produce δ-lactones. mdpi.com

β-Oxidation Cascade: The resulting hydroxy fatty acid is activated to its coenzyme A (CoA) thioester. nih.gov It then enters the β-oxidation cycle, where the fatty acid chain is shortened by two-carbon units (acetyl-CoA) in each cycle. abcam.comwikipedia.org This cycle consists of four key enzymatic reactions:

Dehydrogenation by acyl-CoA dehydrogenase.

Hydration by enoyl-CoA hydratase.

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.

Thiolytic cleavage by β-ketothiolase. abcam.com

Lactone Formation: When the chain is shortened to a 5-hydroxyacyl-CoA intermediate (in this case, 5-hydroxyoctanoyl-CoA), the process typically halts. The subsequent intramolecular esterification, or lactonization, of this intermediate leads to the formation of the stable six-membered ring of δ-octalactone. nih.gov This final step can occur spontaneously or be enzymatically catalyzed.

The generation of specific isomers of δ-octalactone is highly dependent on the stereospecificity of the enzymes within the producing organism. For instance, the enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase enzymes involved in the β-oxidation pathway are stereoselective, meaning they produce hydroxyacyl-CoA intermediates with a specific chirality. nih.gov This chirality is directly transferred to the final lactone product, resulting in high optical purity. Different microorganisms possess enzymes with varying stereoselectivities, leading to the production of different enantiomers (e.g., (R)- or (S)-δ-octalactone).

Table 1: Key Enzymes in the Biosynthesis of Delta-Octalactone

EnzymeFunction in PathwayRole in Isomer Specificity
LipoxygenaseCatalyzes the initial hydroperoxidation of unsaturated fatty acid precursors (e.g., linoleic acid).Introduces a hydroxyl group at a specific position, which is a prerequisite for forming the lactone precursor.
Acyl-CoA SynthetaseActivates the hydroxy fatty acid by converting it to its CoA thioester, preparing it for β-oxidation.Non-specific to chirality but essential for pathway initiation.
Enoyl-CoA HydrataseAdds a water molecule across the double bond during a β-oxidation cycle step.This reaction is stereoselective and is a key determinant of the final lactone's chirality. nih.gov
3-Hydroxyacyl-CoA DehydrogenaseCatalyzes the oxidation of the hydroxyl group in the β-oxidation cycle.This enzyme is also stereoselective and contributes to the optical purity of the resulting hydroxy acid precursor. nih.gov

For example, studies on various yeasts have shown their ability to transform different fatty acids into a range of lactones. While γ-decalactone production from ricinoleic acid is widely studied, similar principles apply to δ-octalactone from other precursors. nih.govmdpi.com The yeast Yarrowia lipolytica is known for its robust β-oxidation pathway, making it a candidate for producing various lactones, with the specific outcome depending on the precursor fed to the culture. researchgate.net Similarly, bacteria from the genus Rhodococcus have been shown to possess alcohol dehydrogenases that can perform stereoselective oxidation of diols to form chiral lactones, highlighting the diversity of enzymatic tools in microorganisms for producing specific isomers. nih.gov

Degradative Pathways

Microorganisms that synthesize lactones are often also capable of degrading them. nih.gov This degradation is a significant factor that can limit the accumulation and yield of the desired compound in biotechnological production processes. The degradation pathway for δ-octalactone is essentially the reverse of its formation, followed by complete catabolism.

Ring Opening: The process begins with the hydrolysis of the lactone ring, a reaction catalyzed by a lactonase enzyme. This opens the ring to form the corresponding 5-hydroxyoctanoic acid.

Further Catabolism: The resulting hydroxy acid can then re-enter the β-oxidation pathway. nih.gov Here, it is oxidized further, ultimately breaking it down into acetyl-CoA units. These acetyl-CoA molecules can then be channeled into the central carbon metabolism of the organism, such as the citric acid cycle, to generate energy. abcam.com

The ability to degrade lactones varies between microbial species. Some bacteria possess lactonases with a broad substrate range, capable of degrading various lactone structures, including mycotoxins like patulin, which also contains a lactone ring. nih.gov This suggests that the enzymatic machinery for lactone degradation is not exclusively for self-metabolism but can also be a defense or detoxification mechanism. Fungi and bacteria often work synergistically in complex environments, where the degradation pathways of one organism can complement the metabolic activities of another. imrpress.com

Table 2: Comparative Overview of Delta-Octalactone Pathways in Microorganisms

Organism TypePathway FocusKey CharacteristicsRelevant Precursors
Yeasts (e.g., Yarrowia lipolytica, Sporobolomyces sp.)BiosynthesisEfficient peroxisomal β-oxidation pathway; high stereoselectivity leading to optically pure lactones. nih.govnih.govUnsaturated fatty acids (e.g., Linoleic Acid), Hydroxy fatty acids. mdpi.com
Bacteria (e.g., Rhodococcus sp., Clostridium sp.)Biosynthesis & DegradationPossess diverse enzymes like stereoselective dehydrogenases and reductases for isomer-specific synthesis. nih.govgoogle.com Some species have active lactonases for degradation. nih.govUnsaturated lactones, diols, various fatty acids. nih.govgoogle.com
FungiBiosynthesis & DegradationProduce a wide array of secondary metabolites, including lactones. Also possess extracellular enzymes capable of breaking down complex polymers and lactone rings. nih.govnih.govFatty acids, plant-derived lipids. researchgate.net

Environmental Fate and Transformation of Delta Octalactone D2

Abiotic Degradation Processes

Abiotic degradation encompasses the chemical transformation of a compound in the environment without the involvement of biological organisms. For delta-octalactone-d2, the primary abiotic processes of concern are photolysis and hydrolysis.

Hydrolysis Kinetics in Aqueous Environments

Hydrolysis is a key transformation process for esters and lactones in aqueous environments, leading to the cleavage of the ester bond to form the corresponding hydroxy acid. nih.gov For delta-octalactone-d2, this would result in the formation of 5-hydroxyoctanoic acid-d2. The rate of hydrolysis is highly dependent on pH and temperature. nih.govdntb.gov.ua

The reaction can proceed through several mechanisms:

Neutral Hydrolysis: A slow reaction with water molecules.

Acid-Catalyzed Hydrolysis: The reaction rate increases in acidic conditions.

Base-Catalyzed (Alkaline) Hydrolysis: The reaction is significantly faster in alkaline conditions. nih.govnih.gov

Quantitative structure-activity relationship (QSAR) models have been developed to predict the alkaline hydrolysis rate constants for various carboxylic acid esters and lactones, demonstrating the importance of molecular structure in determining hydrolysis rates. nih.gov For lactones in general, hydrolysis half-lives can range from hours to days depending on the specific conditions. acs.org

Table 1: Factors Influencing the Hydrolysis of Delta-Octalactone-d2 in Aqueous Environments

FactorInfluence on Hydrolysis RateMechanism
pH Increases significantly under alkaline conditions; increases under acidic conditions.Base-catalyzed hydrolysis is typically much faster than acid-catalyzed or neutral hydrolysis for esters.
Temperature Increases with increasing temperature.Higher temperature provides more energy for the reaction to overcome the activation energy barrier.
Water Salinity Generally minor, but can have secondary effects.High salt concentrations can influence the activity of water and catalytic species.

Biotic Degradation in Environmental Compartments (Soil, Water, Sediments)

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms and is expected to be a major pathway for the removal of delta-octalactone-d2 from soil, water, and sediment environments.

Microbial Community Involvement in Delta-Octalactone-d2 Biodegradation

A wide variety of microorganisms, including bacteria and yeasts, are known to produce and degrade lactones. mdpi.com The enzymatic cleavage of the lactone ring is a key step. This is often accomplished by lactonases or non-specific esterases. frontiersin.org Once the ring is opened to form 5-hydroxyoctanoic acid-d2, the resulting hydroxy fatty acid can be further metabolized. Many common soil and water microorganisms possess the metabolic pathways, such as β-oxidation, to break down fatty acids for energy and carbon. mdpi.com

Studies on acyl-homoserine lactones, which also contain a lactone ring, have shown rapid biodegradation in diverse soil environments, indicating that the capacity to degrade lactones is widespread in microbial communities. nih.gov

Table 2: Examples of Microbial Genera with Known or Potential Lactone-Degrading Capabilities

Microbial GroupGeneraEnvironmentReference
Bacteria Pseudomonas, Bacillus, Micrococcus, ClostridiumSoil, Water, Sediments mdpi.comnih.govgoogle.com
Yeasts Saccharomyces, SporobolomycesSoil, Fermentation media mdpi.comnih.gov
Fungi Aspergillus, PenicilliumSoil, Decomposing organic matter mdpi.com

Identification of Degradation Products via Labeled Compounds

No studies utilizing labeled delta-octalactone-d2 to trace its degradation products were found. However, based on known biochemical pathways, a clear degradation sequence can be predicted.

Initial Hydrolysis: The first step would be the enzymatic hydrolysis of the lactone ring, catalyzed by a lactonase or esterase, to yield 5-hydroxyoctanoic acid-d2.

β-Oxidation: The resulting 5-hydroxyoctanoic acid-d2, being a fatty acid derivative, would then enter the β-oxidation pathway. This process sequentially shortens the carbon chain by two-carbon units, producing acetyl-CoA.

Central Metabolism: The acetyl-CoA generated can then enter the citric acid cycle for complete mineralization to carbon dioxide (CO₂) and water, or be used by the microorganism for biosynthesis.

This pathway is a fundamental part of fatty acid metabolism in many organisms and is considered the primary route for the biodegradation of aliphatic lactones. inchem.org

Volatilization and Atmospheric Transport Considerations

The tendency of a chemical to move from soil or water into the air is governed by its volatility, which is influenced by its vapor pressure and water solubility (often expressed together as the Henry's Law constant).

Delta-octalactone (B1662039) has a relatively low estimated vapor pressure and moderate water solubility, suggesting a moderate potential for volatilization from surface waters and moist soils. flavscents.comthegoodscentscompany.com Factors such as temperature, wind speed, and soil moisture content will significantly influence the rate of volatilization. researchgate.nettandfonline.com Most aroma compounds are relatively insoluble in water and have a tendency to evaporate. epicsi.co.uk

Table 3: Physical and Chemical Properties of Delta-Octalactone Relevant to Environmental Transport

PropertyValue (estimated)Implication for Environmental FateReference
Molecular Formula C₈H₁₂D₂O₂--
Molecular Weight 144.21 g/mol Influences diffusion and transport rates.-
Vapor Pressure 0.039 mmHg @ 25 °CModerate volatility; allows for potential transfer to the atmosphere. flavscents.comthegoodscentscompany.com
Water Solubility 3632 mg/L @ 25 °CModerately soluble; will partition between water and organic phases/sorb to soil. flavscents.comthegoodscentscompany.com
Log P (o/w) 1.16 - 1.45Low to moderate lipophilicity; suggests low potential for bioaccumulation. flavscents.comscentree.co

Once in the atmosphere, delta-octalactone-d2 is not expected to persist for long periods. As mentioned in section 5.1.1, its atmospheric lifetime will be determined by its reaction rate with hydroxyl radicals. For many volatile organic compounds, this lifetime is on the order of hours to days, limiting the potential for long-range atmospheric transport. lu.se

Modeling of Environmental Persistence and Transformation Pathways using Delta-Octalactone-d2

The environmental persistence of a substance is determined by its resistance to degradation processes. For delta-octalactone, the principal transformation pathways are abiotic hydrolysis and biotic degradation (biodegradation). secure-platform.com Modeling these pathways involves the use of Quantitative Structure-Activity Relationship (QSAR) models and multimedia environmental fate models. wikipedia.orgresearchgate.net

QSAR models are computational tools that estimate the properties and behavior of a chemical based on its molecular structure. wikipedia.org For environmental assessment, these models can predict key parameters like the rate of hydrolysis, biodegradability, and the physical-chemical properties needed for broader environmental modeling. nih.govacs.org Regulatory frameworks such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) encourage the use of validated QSAR models to predict chemical fate and reduce the need for extensive testing. nih.gov

Abiotic Transformation: Hydrolysis Modeling

The most significant abiotic degradation process for delta-octalactone is hydrolysis. nih.gov The lactone's structure contains an ester bond within a cyclic configuration. In the presence of water, this ring can be opened through hydrolysis to form the corresponding linear hydroxy acid, 5-hydroxyoctanoic acid. nih.govnih.gov This reaction can be catalyzed by acids or bases, but base-catalyzed hydrolysis is often the most significant pathway in typical environmental pH ranges. nih.govresearchgate.net

QSAR models have been specifically developed to predict the alkaline hydrolysis rate constants for lactones. nih.govfigshare.com These models employ a multiple linear regression (MLR) approach, correlating the rate of hydrolysis with various molecular descriptors calculated from the chemical's structure. nih.govfigshare.com The output of these models provides an estimated half-life for the compound in an aqueous environment.

The table below illustrates the types of molecular descriptors that are typically used as inputs for a QSAR model predicting the hydrolysis rate of a lactone like delta-octalactone.

Descriptor CategorySpecific Descriptor ExampleRelevance to Hydrolysis Rate
ElectronicpKaRelates to the acidity/basicity and influences the reaction mechanism. nih.gov
ElectronicCharge Density on Carbonyl CarbonThe partial positive charge on the carbonyl carbon is the site of nucleophilic attack by water or hydroxide (B78521). nih.gov
TopologicalElectronegativityInfluences bond polarity and the reactivity of the ester group. nih.gov
StericSteric Parameters (e.g., Taft's Es)Describes the physical hindrance around the reaction center, which can affect the rate of attack by a water molecule. nih.gov

Biotic Transformation: Biodegradation Modeling

Lactones are generally considered to be biodegradable. nih.gov The initial step in the biodegradation of delta-octalactone is expected to be enzymatic hydrolysis, carried out by microorganisms, which also results in the formation of 5-hydroxyoctanoic acid. This open-chain compound can then be further metabolized by microbes through processes like β-oxidation. mdpi.com

Predictive models for biodegradation often classify substances as "readily biodegradable" or "not readily biodegradable." nih.govnih.gov These QSAR models are trained on large datasets of chemicals with known biodegradability and identify structural features or physicochemical properties that correlate with the potential for microbial degradation. acs.org Given that delta-octalactone is an aliphatic ester, these models are expected to predict it as readily biodegradable.

Multimedia Environmental Fate Modeling

The accuracy of these models depends on a set of key physicochemical and degradation parameters. While experimental values for delta-octalactone are limited, many can be reliably estimated using QSAR and other predictive tools.

The following interactive data table outlines the essential input parameters for a multimedia fate model for delta-octalactone.

ParameterDefinitionRelevance to Environmental Fate Modeling
Molecular WeightThe mass of one mole of the substance.Fundamental property used in mass balance calculations.
Vapor PressureThe pressure exerted by the vapor in equilibrium with its solid or liquid phase.Determines the tendency of the compound to partition into the air.
Water SolubilityThe maximum concentration of a compound that can dissolve in water.Governs the concentration in the aqueous phase and influences transport in water bodies.
Octanol-Water Partition Coefficient (log Kow)The ratio of a chemical's concentration in octanol (B41247) versus its concentration in water at equilibrium.Indicates the tendency of a substance to partition into organic matter (e.g., soil, sediment, biota) from water. defra.gov.uk
Hydrolysis Half-Life (in water)The time it takes for half of the chemical to be degraded by hydrolysis.A key degradation parameter determining persistence in aquatic environments. nih.gov
Biodegradation Half-Life (in water, soil, sediment)The time it takes for half of the chemical to be degraded by microorganisms.A critical parameter for determining persistence across multiple compartments. nih.gov

Based on these modeling approaches, the environmental fate of delta-octalactone-d2 is predicted to be characterized by low persistence. Its primary transformation pathways are hydrolysis and biodegradation, both leading to the formation of 5-hydroxyoctanoic acid. Due to these relatively rapid degradation processes, the potential for long-range environmental transport and bioaccumulation is considered to be low.

Applications of Delta Octalactone D2 As a Research Probe

Use as a Quantitative Internal Standard in Analytical Chemistry

One of the primary applications of delta-octalactone-d2 is as an internal standard in quantitative analytical chemistry. The use of a stable isotope-labeled internal standard is considered the gold standard for quantification, particularly in complex matrices, as it compensates for variations during sample preparation, chromatography, and ionization in mass spectrometry.

In the development and validation of analytical methods, delta-octalactone-d2 can be used to ensure the accuracy and precision of the quantification of its non-labeled counterpart. By adding a known amount of the deuterated standard to a sample at the beginning of the analytical workflow, any loss of the analyte during extraction, derivatization, or injection can be corrected for. This is because the deuterated and non-deuterated forms of the molecule are expected to behave almost identically throughout the analytical process. The ratio of the signal from the analyte to the signal from the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in the sample.

Parameter Characteristic of an Ideal Internal Standard Relevance of Delta-Octalactone-d2
Chemical Similarity Should be chemically and physically similar to the analyte.As a deuterated analog, it has nearly identical chemical and physical properties to delta-octalactone (B1662039).
Mass Difference Should have a distinct mass-to-charge ratio (m/z) from the analyte.The presence of deuterium (B1214612) atoms provides a clear mass shift, allowing for differentiation by mass spectrometry.
Co-elution Should co-elute with the analyte in chromatographic separations.Due to its similar polarity and structure, it is expected to have a very similar retention time to delta-octalactone.
Absence in Samples Should not be naturally present in the samples being analyzed.Delta-Octalactone-d2 is a synthetic compound and would not be naturally present in biological or environmental samples.
Stability Should be stable throughout the entire analytical procedure.Deuterium labeling does not significantly affect the chemical stability of the lactone ring.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Delta-octalactone is a naturally occurring flavor and aroma compound found in various fruits, dairy products, and fermented beverages. Accurately quantifying its concentration in these complex matrices can be challenging due to matrix effects, which can suppress or enhance the analyte signal in the mass spectrometer. The use of delta-octalactone-d2 as an internal standard is particularly effective in mitigating these effects. Since the internal standard and the analyte are co-eluting and have nearly identical chemical properties, they are subject to the same matrix effects. By calculating the ratio of the analyte to the internal standard, these effects are effectively canceled out, leading to more accurate and reliable quantification.

Isotopic Tracing for Mechanistic Elucidation in Organic Reactions

The replacement of hydrogen with deuterium in a molecule can provide valuable insights into the mechanisms of chemical reactions. This technique, known as isotopic tracing, can be employed with delta-octalactone-d2 to study various reaction pathways.

By strategically placing deuterium labels on the delta-octalactone molecule, chemists can track the fate of specific atoms throughout a reaction. The position of the deuterium atoms in the products can reveal information about bond-breaking and bond-forming steps, as well as the presence of transient intermediates and the structure of transition states. For example, if a reaction involves the cleavage of a carbon-hydrogen bond, the use of a deuterated substrate will exhibit a kinetic isotope effect (KIE), where the reaction rate is slower for the deuterated compound. The magnitude of the KIE can provide evidence for the involvement of that C-H bond in the rate-determining step of the reaction.

Reaction Type Hypothetical KIE (kH/kD) for a C-D bond cleavage in the rate-determining step Mechanistic Implication
Primary Kinetic Isotope Effect > 2The C-H(D) bond is being broken in the transition state of the rate-determining step.
Secondary Kinetic Isotope Effect 0.8 - 1.5The hybridization of the carbon atom bearing the deuterium is changing in the transition state.
No Significant Isotope Effect ~ 1The C-H(D) bond is not involved in the rate-determining step of the reaction.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Lactones, including delta-octalactone, are important monomers for the synthesis of biodegradable polyesters through ring-opening polymerization (ROP). Understanding the mechanism by which catalysts facilitate this reaction is crucial for developing more efficient and selective polymerization processes. Delta-octalactone-d2 can be used as a probe to study these mechanisms. For instance, in metal-catalyzed ROP, the position of the deuterium label in the resulting polymer chain can help to elucidate the coordination of the monomer to the metal center and the subsequent insertion steps. Studies on related deuterated lactones, such as ε-caprolactone, have provided valuable insights into the mechanisms of ROP catalyzed by various metal complexes. researchgate.net

Research in Bio-Derived Fuels and Materials Science

There is growing interest in utilizing biomass-derived molecules as renewable feedstocks for the production of fuels and materials. Lactones are a promising class of bio-derived compounds that are being explored for these applications.

The combustion properties and potential as fuel additives of various lactones have been investigated. While specific studies on delta-octalactone-d2 in this context are not widely reported, research on other lactones provides a basis for its potential use as a tracer in such studies. For example, in combustion research, deuterated fuel components could be used to track the formation of specific products and intermediates in complex reaction networks.

In materials science, deuterated polymers have a long history of being used in neutron scattering experiments to study the structure and dynamics of polymer chains. researchgate.netornl.gov The synthesis of polymers from deuterated monomers, such as selectively deuterated ε-caprolactones, has been reported. researchgate.net Following this precedent, delta-octalactone-d2 could be polymerized to produce deuterated poly(delta-octalactone). This deuterated polymer could then be used in neutron scattering studies to investigate the morphology of polymer blends, the diffusion of polymer chains, and other fundamental aspects of polymer physics.

Lactone Molecular Formula Boiling Point (°C) Potential Application
Gamma-Valerolactone (GVL)C5H8O2207-208Biofuel, green solvent
Delta-Decalactone (B1670226)C10H18O2281Flavoring agent, potential biofuel component
Epsilon-CaprolactoneC6H10O2235Monomer for biodegradable polymers
Delta-OctalactoneC8H14O2238Flavoring agent, potential monomer

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Combustion Characteristics of Lactone-Based Fuels

In studies of lactone-based fuels, delta-octalactone-d2 could be used as an internal standard or tracer to understand the combustion behavior of delta-octalactone in fuel blends. By adding a known quantity of the deuterated compound to a fuel mixture, researchers can accurately track its distribution and transformation during combustion using mass spectrometry. This would allow for the precise determination of combustion efficiency, the formation of pollutants, and the kinetics of the combustion process.

Research on a series of gamma and delta lactones in a heavy-duty compression ignition engine has shown that the length of the alkyl substituent chain and the ring size of the lactone influence ignition delay and emissions. ucl.ac.uk For instance, increasing the alkyl chain length was found to reduce the ignition delay, leading to a smaller premixed burn fraction and decreased emissions of nitrogen oxides, unburnt hydrocarbons, and carbon monoxide. ucl.ac.uk Gamma lactones, when compared to delta lactones of the same carbon number, exhibited a shorter ignition delay. ucl.ac.uk

Table 1: Combustion Characteristics of Selected Lactones

LactoneRing SizeAlkyl Chain LengthImpact on Ignition Delay
Gamma-Nonalactone5-memberedC5Shorter
Delta-Nonalactone6-memberedC4Longer
Gamma-Decalactone5-memberedC6Shorter
Delta-Decalactone6-memberedC5Longer

This table is generated based on comparative data for gamma and delta lactones and illustrates general trends.

By using delta-octalactone-d2 in conjunction with its non-deuterated counterpart, researchers could more accurately model the combustion of specific lactone isomers in complex fuel mixtures, helping to optimize engine performance and reduce emissions.

Polymerization Studies with Delta-Octalactone as a Monomer

Lactones are important monomers for the synthesis of biodegradable polyesters through ring-opening polymerization (ROP). These polymers have applications in the medical and pharmaceutical fields. While specific polymerization studies focusing on delta-octalactone are limited in the available literature, research on similar delta-lactones, such as delta-decalactone, provides a framework for how delta-octalactone-d2 could be employed as a research probe.

In polymerization reactions, delta-octalactone-d2 can be used to investigate reaction mechanisms and kinetics. By incorporating the deuterated monomer into the polymerization process, researchers can use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to track the incorporation of the monomer into the polymer chain, determine the rate of polymerization, and study the structure of the resulting polymer.

For example, studies on the bulk ring-opening polymerization of delta-decalactone have determined thermodynamic and kinetic parameters for the reaction. researchgate.net The use of a deuterated monomer like delta-octalactone-d2 would allow for a more detailed investigation of these parameters for this specific lactone.

Table 2: Polymerization Data for Delta-Decalactone

ParameterValue
Enthalpy of Polymerization (ΔHp)-17.1 ± 0.6 kJ mol⁻¹
Entropy of Polymerization (ΔSp)-54 ± 2 J mol⁻¹ K⁻¹
Glass Transition Temperature (Tg) of Poly(δ-decalactone)-51 °C

This data for delta-decalactone provides a reference for the expected thermodynamic and material properties related to the polymerization of similar delta-lactones. researchgate.net

The use of delta-octalactone-d2 would also be beneficial in studying the copolymerization of delta-octalactone with other monomers. By selectively labeling one of the monomers, the distribution of each monomer unit within the copolymer chain can be determined, providing valuable insights into the copolymer's structure and properties.

Applications in Flavor Compound Research (Focusing on Formation and Analysis, not Sensory Perception)

Delta-octalactone is a naturally occurring flavor compound found in various foods, contributing to their characteristic aromas. The deuterated form, delta-octalactone-d2, is an invaluable tool for studying the formation and stability of this flavor compound in food systems.

Tracking Formation Pathways in Food Matrices

The formation of lactones in food can occur through various pathways, including enzymatic reactions and microbial transformations of lipid precursors. nih.govdrpress.org Delta-octalactone-d2 can be used as an isotopic tracer to elucidate these formation pathways.

In such studies, a deuterated precursor, such as a deuterated fatty acid, could be introduced into a food matrix or a microbial fermentation. By monitoring the formation of delta-octalactone-d2 using mass spectrometry-based techniques, researchers can confirm the metabolic pathway and identify the specific enzymes and microorganisms involved.

For example, research has shown that lactic acid bacteria are capable of producing delta-lactones from fatty acids. nih.gov A study utilizing grapeseed oil as a substrate demonstrated the formation of various delta-lactones by different strains of Lactococcus lactis and Lentilactobacillus parafarraginis. nih.gov The introduction of a deuterated lipid precursor in such a system, followed by the detection of the corresponding deuterated lactone, would provide definitive evidence of the biotransformation pathway.

Table 3: Formation of δ-Lactones by Lactic Acid Bacteria

Bacterial StrainSubstrateMajor δ-Lactones Produced
Lentilactobacillus parafarraginis FAM-1079Grapeseed Oilδ-Octadecalactone
Lactococcus lactis subsp. lactis FAM-17918Grapeseed Oilδ-Octadecalactone
L. lactis subsp. lactis biovar diacetylactis FAM-22003Grapeseed Oilδ-Octadecalactone

This table highlights the potential of lactic acid bacteria in producing delta-lactones from vegetable oil, a pathway that could be further investigated using isotopically labeled precursors. nih.gov

Impact of Processing on Delta-Octalactone Levels

Food processing can significantly impact the levels of flavor compounds, including delta-octalactone. Delta-octalactone-d2 can be used as an internal standard for the accurate quantification of delta-octalactone in processed foods. This method, known as isotope dilution analysis, is highly accurate as the deuterated standard behaves almost identically to the native compound during extraction and analysis, correcting for any losses that may occur.

For instance, high hydrostatic pressure (HHP) is a non-thermal food processing technology that can affect flavor compounds. nih.gov Studies have shown that HHP treatment can lead to a decrease in the concentration of lactones in some food matrices, likely due to hydrolysis reactions. nih.gov

Table 4: Effect of High Hydrostatic Pressure (HHP) on Lactone Concentration

Food MatrixHHP TreatmentEffect on Lactone Concentration
General Trend> 500 MPaDecrease
General Trend< 400 MPaMostly unaffected

This table summarizes the general impact of HHP on lactone concentrations in food, an area where delta-octalactone-d2 could be used for precise quantification. nih.gov

By using delta-octalactone-d2 as an internal standard, researchers can accurately assess the impact of various processing techniques, such as thermal processing, fermentation, and storage, on the concentration of delta-octalactone in different food products. This information is crucial for optimizing food processing parameters to retain desirable flavor profiles.

Theoretical and Computational Chemistry Studies of Delta Octalactone D2

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to investigate the fundamental electronic properties of molecules. For delta-octalactone-d2, these calculations can elucidate its electronic structure, bonding, and spectroscopic characteristics.

Electronic Structure and Bonding Analysis

Analysis of the molecular orbitals would show the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For a typical delta-lactone, the HOMO is often associated with the lone pair electrons of the carbonyl oxygen, while the LUMO is typically the π* anti-bonding orbital of the C=O bond. The energy gap between the HOMO and LUMO is a critical parameter that dictates the molecule's reactivity and electronic transition properties.

Table 1: Predicted Electronic Properties of Delta-Octalactone-d2 (by analogy to similar delta-lactones)

Property Predicted Characteristic
Dipole Moment Moderate to high, due to the polar carbonyl group.
HOMO Localization Primarily on the carbonyl oxygen atom.
LUMO Localization Primarily on the C=O π* orbital.

| HOMO-LUMO Gap | Expected to be in the range typical for saturated esters. |

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

The most significant impact of deuterium (B1214612) substitution in delta-octalactone-d2 is observed in its vibrational spectrum. The vibrational frequencies of a molecule are directly related to the masses of its constituent atoms and the force constants of its bonds. According to the principles of vibrational spectroscopy, the substitution of a lighter isotope (hydrogen) with a heavier one (deuterium) leads to a decrease in the vibrational frequency of the corresponding bond.

This effect is most pronounced for the C-D stretching and bending vibrations compared to the original C-H vibrations. The theoretical vibrational frequencies can be calculated using methods such as DFT. These calculations, when performed on delta-octalactone (B1662039) and its deuterated isotopologues, would provide a detailed infrared (IR) and Raman spectrum.

The most notable predicted shifts in the vibrational spectrum of delta-octalactone-d2 compared to its non-deuterated form would be:

C-D Stretching Frequencies: The C-H stretching vibrations typically appear in the range of 2800-3000 cm⁻¹. Upon deuteration, the C-D stretching vibrations are expected to shift to a lower frequency range, approximately 2100-2200 cm⁻¹.

C-D Bending Frequencies: The various C-H bending (scissoring, wagging, twisting, and rocking) vibrations that appear in the fingerprint region of the IR spectrum (below 1500 cm⁻¹) will also shift to lower wavenumbers upon deuteration.

The carbonyl (C=O) stretching frequency, a strong and characteristic band in lactones (typically around 1730-1750 cm⁻¹), is not expected to be significantly affected by deuteration at other positions in the molecule, as it is primarily dependent on the carbon and oxygen atoms of the carbonyl group.

Table 2: Predicted Key Vibrational Frequency Shifts in Delta-Octalactone-d2

Vibrational Mode Typical Frequency Range (C-H) Predicted Frequency Range (C-D)
Stretching 2800-3000 cm⁻¹ 2100-2200 cm⁻¹

| Bending | 1300-1500 cm⁻¹ | Lower frequency shifts |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions.

Conformational Analysis and Flexibility of the Lactone Ring

The six-membered ring of delta-octalactone is not planar and can adopt several conformations. By analogy with studies on delta-valerolactone (B126995) (the parent compound of the delta-lactone series), the most stable conformations are predicted to be the half-chair and boat forms. rsc.org DFT calculations on delta-valerolactone have shown that the half-chair conformation is generally the global minimum on the potential energy surface. nih.gov

The presence of a propyl group at the delta-position in delta-octalactone introduces additional conformational possibilities. The orientation of this alkyl chain (equatorial or axial) will influence the relative stability of the different ring conformations. It is generally expected that the conformer with the bulky propyl group in an equatorial position will be more stable to minimize steric hindrance.

The deuteration in delta-octalactone-d2 is not expected to significantly alter the conformational preferences of the lactone ring, as the energetic differences between conformers are primarily governed by steric and electronic effects, which are largely independent of isotopic substitution.

Table 3: Predicted Stable Conformations of the Delta-Octalactone-d2 Ring

Conformation Predicted Relative Stability Key Features
Half-Chair Most stable Staggered arrangement of atoms, minimizing torsional strain.

| Boat | Less stable | Eclipsing interactions leading to higher energy. |

Intermolecular Interactions in Condensed Phases

In a condensed phase (liquid or solution), delta-octalactone-d2 molecules will interact with each other and with solvent molecules. MD simulations can be employed to model these interactions. The primary intermolecular forces at play would be:

Dipole-dipole interactions: Due to the polar nature of the carbonyl group, delta-octalactone-d2 possesses a significant dipole moment, leading to strong dipole-dipole interactions.

MD simulations of lactones in aqueous solution have shown that water molecules tend to form hydrogen bonds with the carbonyl oxygen of the lactone. nih.gov This solvation shell of water molecules plays a crucial role in the solubility and reactivity of the lactone in aqueous environments. The deuteration of the alkyl chain is not expected to significantly alter the nature of these primary intermolecular interactions, which are dominated by the polar ester group.

Reaction Mechanism Modeling

Computational modeling can be used to investigate the mechanisms of chemical reactions involving delta-octalactone-d2. A common reaction for lactones is hydrolysis, the cleavage of the ester bond by water.

Theoretical studies on the hydrolysis of delta-valerolactone have provided detailed mechanistic insights that can be extended to delta-octalactone. scilit.com The hydrolysis can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: In the presence of an acid, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. This is followed by proton transfer and elimination of the alcohol part of the ester, leading to the ring-opened hydroxy carboxylic acid.

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile and attacks the carbonyl carbon. This leads to a tetrahedral intermediate, which then collapses to form the carboxylate and the alcohol.

The presence of deuterium atoms in delta-octalactone-d2 can have a kinetic isotope effect (KIE) on the reaction rate if a C-D bond is broken or formed in the rate-determining step of the reaction. For the hydrolysis of the lactone ring, the C-D bonds are not directly involved in the bond-breaking or bond-forming steps at the ester group. Therefore, a primary KIE is not expected. However, a small secondary KIE might be observed due to the change in hybridization of the carbon atoms adjacent to the reaction center.

Table 4: Mentioned Compounds

Compound Name
delta-Octalactone-d2
delta-Octalactone

Computational Elucidation of Biosynthetic Pathways

There are no available computational studies that elucidate the specific biosynthetic pathways for delta-octalactone-d2. While general biosynthetic routes for lactones have been investigated, including through isotopic labeling studies of other lactones, computational models detailing the enzymatic and kinetic steps for the formation of deuterated delta-octalactone are not present in the accessible literature.

Theoretical Investigation of Degradation Mechanisms

No theoretical investigations detailing the degradation mechanisms of delta-octalactone-d2 have been found in the reviewed literature. Such studies would typically involve quantum mechanical calculations to determine the reaction pathways, transition states, and energy barriers for the breakdown of the molecule under various conditions. This information is not available for this specific deuterated compound.

Predictive Modeling for Chemical Behavior and Reactivity

There is no predictive modeling data available for the chemical behavior and reactivity of delta-octalactone-d2. Predictive models, often based on Quantitative Structure-Activity Relationship (QSAR) principles or other computational chemistry methods, have not been specifically applied to or published for this compound. Therefore, data on its predicted properties, such as toxicity, environmental fate, or specific reactivity patterns influenced by deuteration, is not available.

Q & A

Q. How do isotopic substitution patterns in delta-Octalactone-d2 influence its interaction with biological receptors?

  • Methodological Answer : Conduct competitive binding assays with deuterated/non-deuterated analogs. Use Surface Plasmon Resonance (SPR) to measure binding kinetics (KD, kon/koff). Pair with molecular docking simulations to map deuterium’s steric/electronic impacts on receptor engagement .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR + HRMS) and apply statistical tests (e.g., ANOVA) to assess reproducibility .
  • Experimental Reproducibility : Document synthesis and characterization protocols in line with journal guidelines (e.g., Beilstein Journal’s requirements for compound preparation ).
  • Ethical Data Reporting : Adhere to open science principles by sharing raw spectral data and computational models in repositories, ensuring metadata compliance .

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